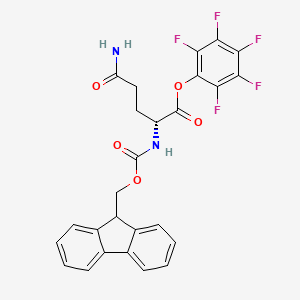

Fmoc-d-gln-opfp

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

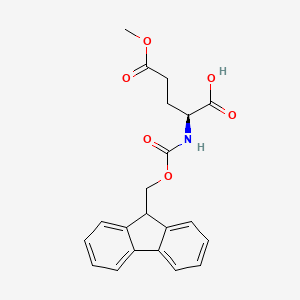

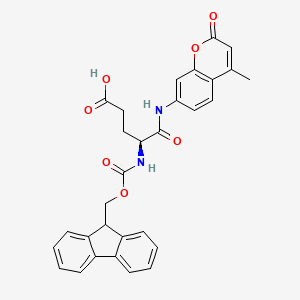

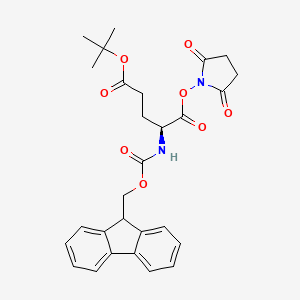

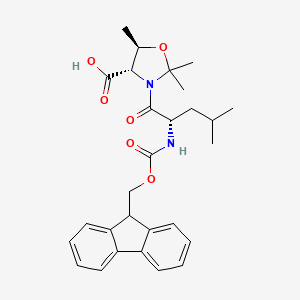

Fmoc-d-gln-opfp, also known as N-Fmoc-d-gln-4-oxopiperidine-2-carboxylic acid, is an amino acid-based building block commonly used in peptide synthesis. It is an essential component in the development of peptide-based drugs, which are being increasingly used for a variety of medical treatments. Fmoc-d-gln-opfp is a versatile building block that has been used in a variety of laboratory experiments and scientific research applications. It is a relatively new compound, having been first synthesized in the early 2000s.

科学的研究の応用

Biomaterials

In the field of biomaterials, peptides synthesized using Fmoc-d-gln-opfp can be used to create hydrogels, scaffolds, and other materials that support cell growth and tissue engineering.

Each of these applications leverages the unique properties of Fmoc-d-gln-opfp to advance scientific research and development across various fields. The compound’s ability to participate in peptide bond formation with high efficiency and specificity is crucial for these areas of study. 1 2

作用機序

Target of Action

Fmoc-d-gln-opfp is primarily used as a protecting group in peptide synthesis . The primary target of this compound is the amine group of amino acids, which it protects during the synthesis process .

Mode of Action

The Fmoc group in Fmoc-d-gln-opfp acts as a protective group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed rapidly by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .

Biochemical Pathways

The primary biochemical pathway involved in the action of Fmoc-d-gln-opfp is the solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group serves as a temporary protecting group for the amine at the N-terminus .

Result of Action

The result of the action of Fmoc-d-gln-opfp is the successful synthesis of peptides with the correct sequence and structure . By protecting the amine groups during synthesis, Fmoc-d-gln-opfp helps prevent side reactions that could interfere with the formation of the desired peptide .

Action Environment

The action of Fmoc-d-gln-opfp is influenced by various environmental factors. For instance, the presence of a base is necessary for the removal of the Fmoc group . Additionally, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Therefore, careful control of the reaction conditions is essential for the effective use of Fmoc-d-gln-opfp in peptide synthesis.

特性

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) (2R)-5-amino-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F5N2O5/c27-19-20(28)22(30)24(23(31)21(19)29)38-25(35)17(9-10-18(32)34)33-26(36)37-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16-17H,9-11H2,(H2,32,34)(H,33,36)/t17-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVJZFMYVWWIIGD-QGZVFWFLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F5N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692812 |

Source

|

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

534.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

200622-33-9 |

Source

|

| Record name | Pentafluorophenyl N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-D-glutaminate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。